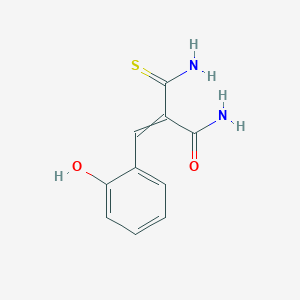
Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes a benzyloxy group, a nitrophenyl group, and an oxopropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural complexity. The nitrophenyl group may play a role in its biological activity by interacting with cellular proteins and enzymes.
類似化合物との比較
- Ethyl 3-(2-(2-(benzyloxy)ethyl)-4-nitrophenyl)-2-oxopropanoate
- Ethyl 3-(2-(2-(benzyloxy)ethyl)-5-nitrophenyl)-2-oxopropanoate
Comparison: Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and biological activity. The presence of the benzyloxy group also adds to its uniqueness, providing additional sites for chemical modification and potential interactions with biological targets.
特性
分子式 |
C20H21NO6 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
ethyl 3-[2-nitro-6-(2-phenylmethoxyethyl)phenyl]-2-oxopropanoate |
InChI |
InChI=1S/C20H21NO6/c1-2-27-20(23)19(22)13-17-16(9-6-10-18(17)21(24)25)11-12-26-14-15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3 |
InChIキー |
AJFNTVSXXYWDPC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)CC1=C(C=CC=C1[N+](=O)[O-])CCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
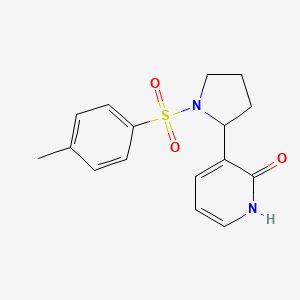
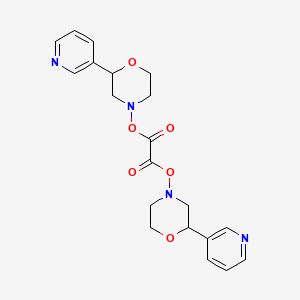
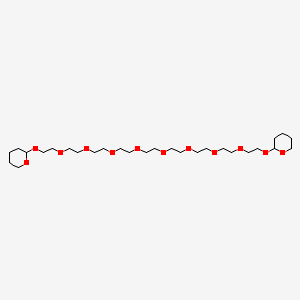
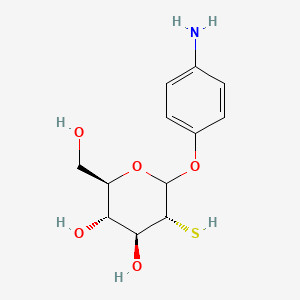
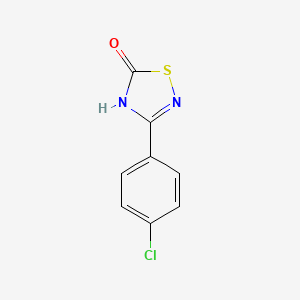
![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)
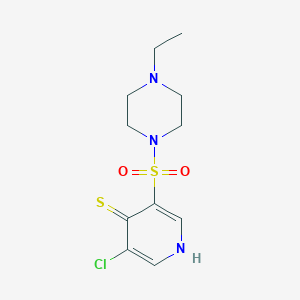
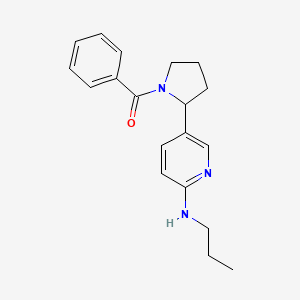

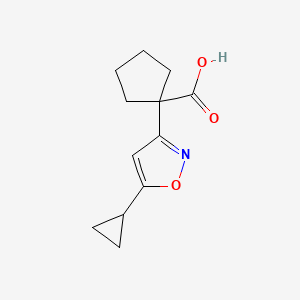
![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)
